molecular formula C7H8O3S B1297443 5-(Methoxymethyl)thiophene-2-carboxylic acid CAS No. 61855-04-7

5-(Methoxymethyl)thiophene-2-carboxylic acid

Cat. No. B1297443
CAS RN: 61855-04-7
M. Wt: 172.2 g/mol
InChI Key: RYFSRJFRRLRADM-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H8O3S and a molecular weight of 172.2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of thiophene derivatives, including 5-(Methoxymethyl)thiophene-2-carboxylic acid, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-(Methoxymethyl)thiophene-2-carboxylic acid consists of a thiophene ring with a methoxymethyl group attached at the 5-position and a carboxylic acid group at the 2-position .


Chemical Reactions Analysis

Thiophene derivatives, including 5-(Methoxymethyl)thiophene-2-carboxylic acid, have been widely studied as substrates in coupling reactions and olefinations .


Physical And Chemical Properties Analysis

5-(Methoxymethyl)thiophene-2-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 172.2 .

Scientific Research Applications

Biomass Conversion and Polymer Production

One significant area of research related to the application of thiophene derivatives involves the conversion of plant biomass into furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives. These compounds serve as platform chemicals for producing a wide range of materials, such as monomers, polymers, fuels, solvents, and pharmaceuticals, offering sustainable alternatives to petrochemicals. Thiophene derivatives, due to their structural similarity and reactive properties, could potentially play a role in these conversions or serve as intermediates in synthesizing complex organic molecules (Chernyshev, Kravchenko, & Ananikov, 2017).

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Their usage spans from pharmaceuticals to agrochemicals, dyes, and organic materials, highlighting their versatility and potential for innovative applications in drug design and synthesis. The exploration of thiophene derivatives, including methodologies for their synthesis, opens avenues for developing novel therapeutic agents and functional materials (Xuan, 2020).

Novel Synthesis Approaches

Advancements in the synthesis of thiophene derivatives are crucial for expanding their applications in various fields, including organic synthesis and pharmaceuticals. Recent achievements in thiophene synthesis highlight the development of new methods that are more efficient, versatile, and environmentally friendly. These methods not only improve the synthesis of existing thiophene derivatives but also facilitate the discovery of novel compounds with potential applications in drug development and beyond (Xuan, 2020).

Environmental and Biological Applications

Understanding the interaction and effects of thiophene derivatives in biological systems is another area of active research. Studies on the environmental impact, toxicity, and biocatalytic processes involving carboxylic acids and their derivatives provide insight into their safe and effective use. This research is fundamental for developing new drugs, agrochemicals, and bioremediation strategies, ensuring that these compounds are used responsibly and sustainably (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

The safety information for 5-(Methoxymethyl)thiophene-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-(methoxymethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFSRJFRRLRADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343211
Record name 5-(methoxymethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)thiophene-2-carboxylic acid

CAS RN

61855-04-7
Record name 5-(methoxymethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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